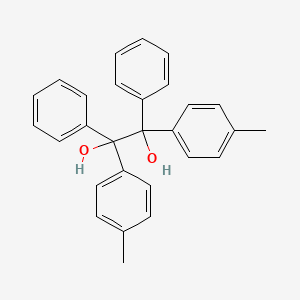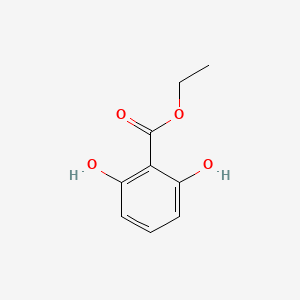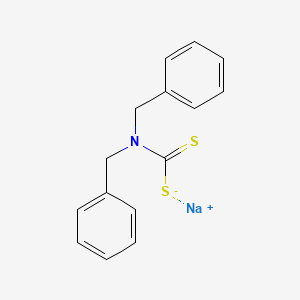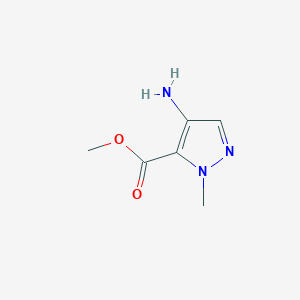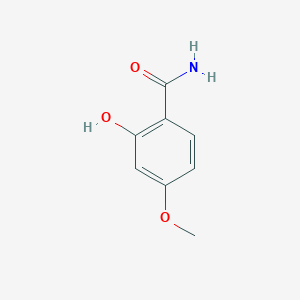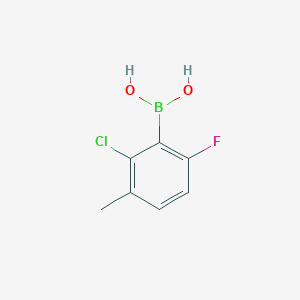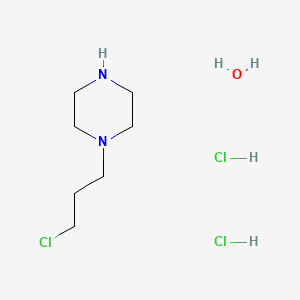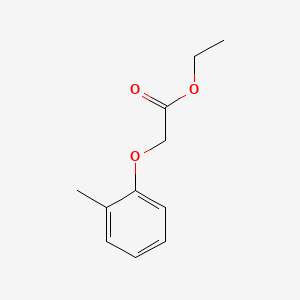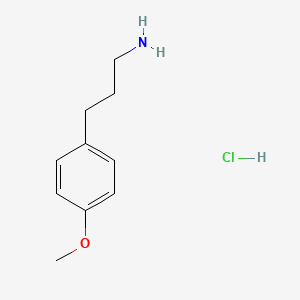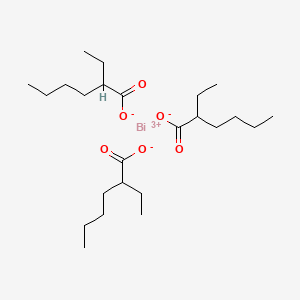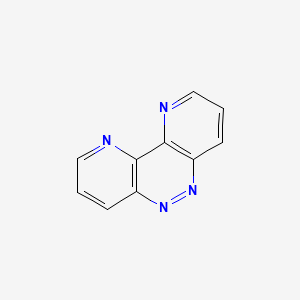
4,5,9,10-Tetraazaphenanthrene
Overview
Description
4,5,9,10-Tetraazaphenanthrene is a heterocyclic compound containing four nitrogen atoms. It has the molecular formula C10H6N4 and a molar mass of 182.18 g/mol . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 4,5,9,10-Tetraazaphenanthrene are transition metal complexes, particularly those of palladium (Pd) and platinum (Pt) . The compound acts as a ligand, binding to these metal centers and significantly influencing their electronic structure . This interaction is crucial for the compound’s role in various chemical reactions and processes.
Mode of Action
This compound interacts with its targets by chelating onto the metal center via its heteroaromatic moiety . This interaction drastically modifies the electronic structure of the metal complex and tunes the stability of the Pd(IV) species . The compound’s mode of action also involves facilitating photo-induced electron transfer (PET) in the presence of biomolecules .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. For instance, it plays a role in the formation of high oxidation intermediates of late transition metals . Additionally, the compound is involved in the photo-oxidation of DNA and the generation of photoadducts, i.e., the formation of a covalent bond between the Ru(II) complex and the guanine or tryptophan moieties of a biomolecule .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. The compound’s molecular weight is known to be 18218 , which could influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as a photosensitizer. The compound’s interaction with its targets leads to the formation of photo-oxidizing complexes . These complexes can react with biomolecules upon excitation, leading to photo-induced electron transfer . This process can ultimately result in the formation of photoadducts .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photochemical properties can be affected by the presence of light, particularly blue-light irradiation . Additionally, the compound’s interaction with its targets and its resulting effects can be influenced by the presence of other molecules in its environment .
Biochemical Analysis
Biochemical Properties
4,5,9,10-Tetraazaphenanthrene has been found to interact with various biomolecules. For instance, it has been used in the synthesis of Ru(II) and Os(II) photosensitizers, where it could be directly chelated onto the metal center via the heteroaromatic moiety . This interaction allows a photo-induced electron transfer (PET) to take place in the presence of biomolecules .
Cellular Effects
The cellular effects of this compound are primarily observed through its role in photosensitizers. These photosensitizers have numerous applications, including their use in photoredox catalysis, luminescence cellular imaging, and photodynamic therapy
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to be directly chelated onto metal centers via the heteroaromatic moiety . This allows for a photo-induced electron transfer (PET) to occur in the presence of biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5,9,10-Tetraazaphenanthrene can be synthesized through organic synthesis routes involving cyclization reactions and nitrogen atom doping reactions . One common method involves the cyclization of suitable starting materials under controlled conditions to form the desired heterocyclic structure.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale organic synthesis processes. These processes often involve the use of high-purity starting materials and precise reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5,9,10-Tetraazaphenanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic ring, which can participate in electron transfer processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under inert atmosphere conditions.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4,5,9,10-Tetraazaphenanthrene has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,4,5,8-Tetraazaphenanthrene: Another tetraazaphenanthrene derivative with similar properties and applications.
1,5,6,10-Tetraazaphenanthrene: A structural isomer with different substitution patterns on the phenanthrene ring.
Uniqueness: 4,5,9,10-Tetraazaphenanthrene is unique due to its specific nitrogen atom arrangement, which imparts distinct electronic properties and reactivity. This makes it particularly suitable for applications in photochemistry and coordination chemistry .
Properties
IUPAC Name |
3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c1-3-7-9(11-5-1)10-8(14-13-7)4-2-6-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFMZFPFIUREDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)N=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409003 | |
| Record name | 4,5,9,10-Tetraazaphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-05-4 | |
| Record name | 4,5,9,10-Tetraazaphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,5,9,10-Tetraazaphenanthrene (taphen) contribute to the stabilization of Palladium(IV) species in organometallic complexes?
A1: Research has shown that taphen, when incorporated into a heterobimetallic complex containing a divalent organolanthanide fragment (Cp*2Yb) and a palladium bis-alkyl fragment (PdMe2), can facilitate the formation and stabilization of unusual Palladium(IV) species [, ]. This stabilization arises from the redox non-innocent nature of taphen, meaning it can readily accept or donate electrons. Upon oxidative addition of methyl iodide (MeI) to the Pd(II) center, taphen can act as an electron reservoir, enabling the formation of the Pd(IV) tris-alkyl species. This ability to stabilize high-valent metal centers makes taphen a valuable ligand in organometallic chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


